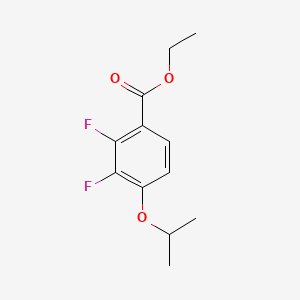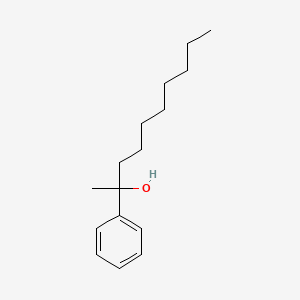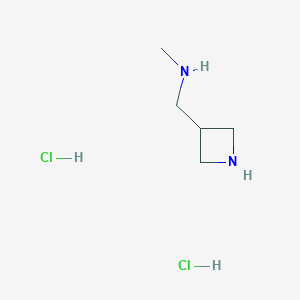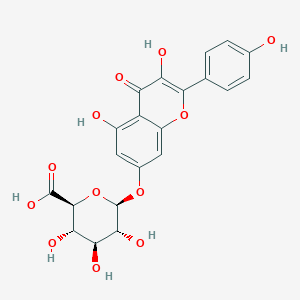
4-Methoxy-1,3'-bipiperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1,3’-bipiperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O. It is a derivative of bipiperidine, characterized by the presence of a methoxy group at the 4-position and two piperidine rings connected at the 1 and 3’ positions. This compound is typically found in the form of a white solid and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,3’-bipiperidine dihydrochloride involves the reaction of 4-methoxypiperidine with 1,3’-bipiperidine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-1,3’-bipiperidine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Methoxy-1,3’-bipiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 4-formyl-1,3’-bipiperidine dihydrochloride.
Reduction: Formation of 1,3’-bipiperidine dihydrochloride.
Substitution: Formation of various substituted bipiperidine derivatives.
科学的研究の応用
4-Methoxy-1,3’-bipiperidine dihydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methoxy-1,3’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- 4-Methoxy-1,4’-bipiperidine dihydrochloride
- 1-Methyl-4,4’-bipiperidine dihydrochloride
Comparison
4-Methoxy-1,3’-bipiperidine dihydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group at the 4-position. This structural feature distinguishes it from other bipiperidine derivatives and influences its chemical reactivity and biological activity. For example, 4-Methoxy-1,4’-bipiperidine dihydrochloride has a different substitution pattern, which affects its binding affinity and reactivity.
特性
分子式 |
C11H24Cl2N2O |
|---|---|
分子量 |
271.22 g/mol |
IUPAC名 |
4-methoxy-1-piperidin-3-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-14-11-4-7-13(8-5-11)10-3-2-6-12-9-10;;/h10-12H,2-9H2,1H3;2*1H |
InChIキー |
FJZFYTAMRRNYQZ-UHFFFAOYSA-N |
正規SMILES |
COC1CCN(CC1)C2CCCNC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
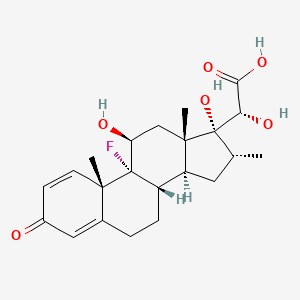
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
